2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 2-hydroxybiphenyl-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybiphenyl-3-carboxylic acid: A precursor in the synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol.
N,N-Dimethylamine: A reagent used in the synthesis of this compound.
2’-Hydroxy-N,N-dimethyl [1,1’-biphenyl]-3-carboxamide: Another name for this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of a phenolic group and a dimethylaminocarbonyl group provides it with distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASFNPWKFUQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683568 | |
Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-36-4 | |
Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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